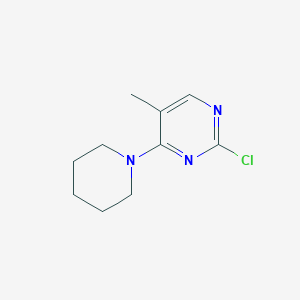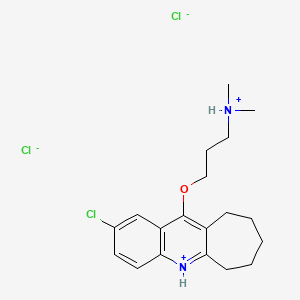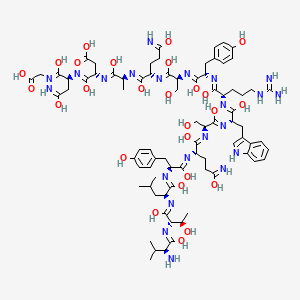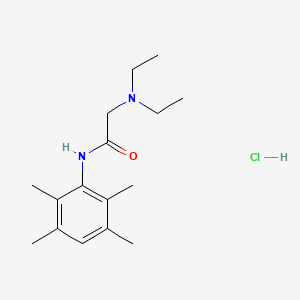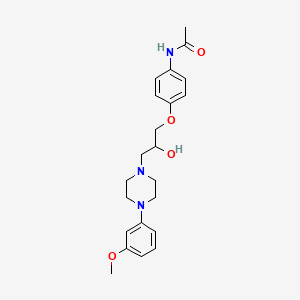
Bis(2-aminoethylthio)acetic acid dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-aminoethylthio)acetic acid dihydrochloride is a chemical compound with potential applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of aminoethylthio groups attached to an acetic acid backbone, and it is commonly used in research due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-aminoethylthio)acetic acid dihydrochloride typically involves the reaction of 2-aminoethanethiol with chloroacetic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated as a dihydrochloride salt to enhance its stability and solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable methods to obtain the dihydrochloride salt.
Análisis De Reacciones Químicas
Types of Reactions
Bis(2-aminoethylthio)acetic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The aminoethylthio groups can be oxidized to form disulfides or sulfoxides.
Reduction: The compound can be reduced to yield thiol derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reactions typically involve alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfoxides.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the reactants used.
Aplicaciones Científicas De Investigación
Bis(2-aminoethylthio)acetic acid dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic effects and as a component in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Bis(2-aminoethylthio)acetic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The aminoethylthio groups can form covalent bonds with target proteins or enzymes, leading to modulation of their activity. This interaction can result in various biological effects, depending on the specific target and pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
Bis(2-aminoethyl)ether: Similar in structure but lacks the thio group.
Ethylene glycol bis(2-aminoethyl ether): Contains ether linkages instead of thio groups.
N,N’-Bis(2-aminoethyl)-1,3-propanediamine: Contains additional amino groups and a different backbone structure.
Uniqueness
Bis(2-aminoethylthio)acetic acid dihydrochloride is unique due to the presence of both amino and thio groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
| 22907-45-5 | |
Fórmula molecular |
C6H16Cl2N2O2S2 |
Peso molecular |
283.2 g/mol |
Nombre IUPAC |
2-[2-azaniumylethylsulfanyl(carboxy)methyl]sulfanylethylazanium;dichloride |
InChI |
InChI=1S/C6H14N2O2S2.2ClH/c7-1-3-11-6(5(9)10)12-4-2-8;;/h6H,1-4,7-8H2,(H,9,10);2*1H |
Clave InChI |
JRNXONAOSZBYNC-UHFFFAOYSA-N |
SMILES canónico |
C(CSC(C(=O)O)SCC[NH3+])[NH3+].[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Octadecanoic acid, 2-[(2-hydroxyethyl)(1-oxooctadecyl)amino]ethyl ester](/img/structure/B13751589.png)
